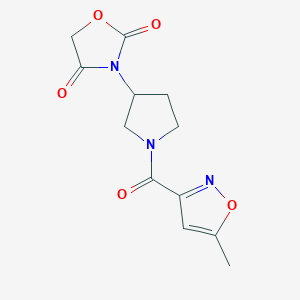
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes and proteins. In agriculture, it has been shown to inhibit the growth of weeds and pests by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole vary depending on its application. In medicine, it has been shown to have low toxicity and minimal side effects in animal studies. In agriculture, it has been shown to have low environmental impact and minimal toxicity to non-target organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole in lab experiments include its ease of synthesis, low cost, and versatility. However, its limitations include its low solubility in water and its potential toxicity to researchers.
Direcciones Futuras
There are several future directions for the study of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole. In medicine, further studies are needed to determine its efficacy and safety in human trials. In agriculture, further studies are needed to optimize its use as a pesticide and herbicide. In materials science, further studies are needed to explore its potential use as a building block for various materials.
In conclusion, 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a promising chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. Further studies are needed to fully explore its potential and to determine its efficacy and safety in various applications.
Métodos De Síntesis
The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a relatively simple process that involves the reaction of 3,3-difluoroazetidine and 3-methyl-1,2,4-oxadiazole in the presence of a catalyst such as silver trifluoromethanesulfonate. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has shown promising results as an anticancer agent, antiviral agent, and antibacterial agent. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been studied for its potential use as a polymer and as a building block for various materials.
Propiedades
IUPAC Name |
5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-5-10-6(13-11-5)2-12-3-7(8,9)4-12/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRASSLTWCUYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)
![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)



![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)


![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)

![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)